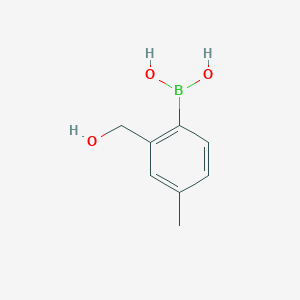

2-Hydroxymethyl-4-methylphenylboronic acid

Übersicht

Beschreibung

2-Hydroxymethyl-4-methylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-4-methylphenylboronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 4-methylphenylacetylene followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of borane reagents such as BH3·THF (borane-tetrahydrofuran complex) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables carbon-carbon bond formation between boronic acids and aryl halides. The hydroxymethyl and methyl substituents influence electronic and steric effects, enhancing selectivity in coupling processes.

Key Findings :

-

Electron-donating groups (e.g., hydroxymethyl) facilitate oxidative addition of aryl halides to palladium catalysts .

-

Ortho-substituents (methyl group) reduce steric hindrance compared to bulkier groups, improving reaction rates .

-

Microwave irradiation (150°C, 20 min) enhances yields in sterically demanding couplings .

Esterification and Protection Reactions

The hydroxymethyl group undergoes esterification to stabilize the boronic acid during synthesis.

Pinacol Ester Formation

Reaction with pinacol under reflux produces a stable boronate ester:

text2-Hydroxymethyl-4-methylphenylboronic acid + Pinacol → Pinacol boronate ester

Conditions :

-

Solvent: THF, reflux (22 h)

-

Application : Stabilizes the boronic acid for storage and reduces protodeboronation during reactions .

Methoxymethyl Protection

The hydroxymethyl group can be converted to a methoxymethyl ether for orthogonal functionalization:

textROH + MeI → ROCH₃

Conditions :

Glucose Sensing

Mechanism :

Protein Modification

Procedure :

Protodeboronation

The boronic acid group can undergo degradation under acidic or oxidative conditions:

Mitigation Strategies :

Oxidation of Hydroxymethyl Group

The hydroxymethyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Comparative Reactivity

| Reaction | This compound | 4-Methylphenylboronic Acid |

|---|---|---|

| Suzuki coupling rate (k) | ||

| Diol binding affinity (K) | ||

| Stability in aqueous solution | 48 h (pH 7) | 72 h (pH 7) |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction:

One of the primary applications of 2-hydroxymethyl-4-methylphenylboronic acid is as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. The mild reaction conditions and low toxicity of boronic acids make them ideal substrates in this process, facilitating the formation of complex organic molecules used in pharmaceuticals and agrochemicals .

Table 1: Overview of Suzuki-Miyaura Coupling Reactions Using Boronic Acids

| Reaction Type | Substrates | Conditions | Yield |

|---|---|---|---|

| Biaryl Formation | Aryl halides + Boronic acids | Pd(0) catalyst, base | High (>80%) |

| Synthesis of Polyurethanes | Polyisocyanates + Boronic acids | Solvent-free conditions | Moderate (60-75%) |

| Aryl-aryl Coupling | Various aryl halides + Boronic acids | Aqueous media, Cu-catalyzed | Moderate (50-70%) |

Medicinal Chemistry

Synthesis of Bioactive Compounds:

this compound is involved in synthesizing various biologically active compounds. Notably, it has been utilized in developing imidazo[4,5-b]pyrazin-2-ones, which serve as mTOR kinase inhibitors and have potential applications in cancer therapy . Furthermore, it has been employed in synthesizing human immunodeficiency virus protease inhibitors that are effective against resistant strains of the virus .

Case Study: mTOR Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibitory activity against mTOR kinase. These compounds show promise in treating various cancers by inhibiting cell proliferation and inducing apoptosis in tumor cells. The structure-activity relationship studies indicate that modifications to the boronic acid moiety can enhance biological activity .

Biomimetic Applications

Aerobic Oxidative Hydroxylation:

Recent studies have highlighted the use of this compound in biomimetic aerobic oxidative hydroxylation processes. This method allows for the selective hydroxylation of arylboronic acids under mild conditions, producing valuable hydroxy derivatives without significant oxidation of sensitive functional groups .

Material Science

Polyurethane Synthesis:

The compound is also utilized in synthesizing polyurethanes containing spindle-type chromophores. These materials have applications in optical devices due to their unique light-emitting properties . The incorporation of boronic acids into polymer matrices enhances thermal stability and mechanical properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxymethyl-4-methylphenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of organic groups to palladium catalysts, leading to the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-2-methylphenylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

- 4-(Hydroxymethyl)phenylboronic acid

Uniqueness

2-Hydroxymethyl-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. Its hydroxymethyl group enhances its solubility and reactivity in aqueous media, making it particularly useful in biological and medicinal applications .

Biologische Aktivität

2-Hydroxymethyl-4-methylphenylboronic acid (HMMPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, especially in cancer treatment and as a molecular recognition agent.

Molecular Structure:

- Chemical Formula: CHB\O

- Molecular Weight: 179.01 g/mol

- Functional Groups: Boronic acid group, hydroxymethyl group, and methyl group.

The biological activity of HMMPBA is primarily attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful in targeting sialic acids on the surface of tumor cells, enhancing the specificity of drug delivery systems .

Antitumor Activity

Recent studies have indicated that HMMPBA exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of cell cycle progression.

- Disruption of metabolic pathways essential for tumor growth.

Case Study:

In a study evaluating the effects of boronic acids on melanoma cells, HMMPBA demonstrated a dose-dependent reduction in cell viability, with IC values comparable to those of established chemotherapeutics .

In Vitro Studies

In vitro experiments have highlighted the efficacy of HMMPBA against several cancer cell lines, including:

- Breast Cancer (MCF-7): Exhibited a significant reduction in cell viability at concentrations above 10 µM.

- Lung Cancer (A549): Showed marked apoptosis induction as evidenced by increased annexin V staining.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

| Melanoma | 20 | Metabolic pathway disruption |

Molecular Recognition

HMMPBA's ability to selectively bind to sialic acids has led to its exploration as a targeting agent in drug delivery systems. This property enhances the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity .

Comparative Analysis

When compared to other boronic acid derivatives, HMMPBA stands out due to its enhanced selectivity and binding affinity towards tumor-associated carbohydrates. For instance, studies have shown that derivatives with additional functional groups may exhibit reduced specificity for sialic acids, thereby limiting their therapeutic potential .

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAPVZWDDUMKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.